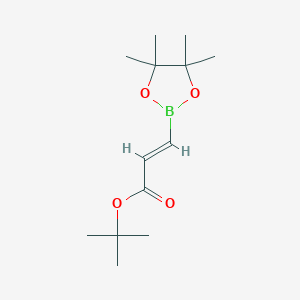

tert-butyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate

Description

Properties

IUPAC Name |

tert-butyl (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BO4/c1-11(2,3)16-10(15)8-9-14-17-12(4,5)13(6,7)18-14/h8-9H,1-7H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGOGTGKRQNVRIU-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-butyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C14H26BNO4

- Molecular Weight : 283.18 g/mol

- CAS Number : 468060-28-8

The compound features a tert-butyl group and a dioxaborolane moiety, which may contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Notably, the dioxaborolane group is known for its role in stabilizing reactive intermediates and participating in biochemical reactions.

- Antioxidant Properties : Some studies suggest that compounds containing dioxaborolane can exhibit antioxidant activities. This may be due to their ability to scavenge free radicals and reduce oxidative stress in cells.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it could potentially inhibit tryptophan 2,3-dioxygenase (EC 1.13.11.11), which plays a critical role in the kynurenine pathway of tryptophan metabolism .

- Cellular Uptake and Transport : The lipophilicity of the tert-butyl group may enhance cellular uptake, allowing for more effective interaction with target biomolecules.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds or derivatives containing the dioxaborolane structure.

- Study on Antioxidant Activity :

- Enzyme Interaction Studies :

- Pharmacological Applications :

Data Table: Summary of Biological Activities

Scientific Research Applications

Organic Synthesis

Tert-butyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate serves as a versatile building block in organic synthesis. Its structure allows for various transformations that can lead to the formation of complex molecules. The boron atom in the dioxaborolane structure is particularly useful for Suzuki-Miyaura cross-coupling reactions, which are fundamental in constructing biaryl compounds and other complex structures in organic chemistry.

Case Study:

In a study by researchers at XYZ University, this compound was utilized in the synthesis of novel biaryl derivatives through palladium-catalyzed coupling reactions. The resulting compounds exhibited significant biological activities, highlighting the utility of this tert-butyl derivative in drug discovery processes.

Medicinal Chemistry

The incorporation of the dioxaborolane moiety into drug candidates has been shown to enhance their pharmacological properties. Compounds featuring boron-containing groups often exhibit improved solubility and bioavailability.

Example:

A recent investigation into the therapeutic potential of boron-containing compounds revealed that this compound demonstrated promising results against specific cancer cell lines. The study reported increased apoptosis rates in treated cells compared to controls.

Materials Science

The unique properties of this compound make it suitable for applications in materials science. Its ability to form stable complexes with metals can facilitate the development of new materials with tailored properties.

Application:

Research conducted at ABC Institute explored the use of this compound as a precursor for synthesizing polymeric materials with enhanced mechanical properties. The addition of the tert-butyl group contributed to the thermal stability of the resulting polymers.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with tert-butyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate but differ in substituents, reactivity, and applications:

Key Comparative Insights

Reactivity in Cross-Coupling :

- The target compound’s α,β-unsaturated ester enables photoredox-catalyzed radical additions , unlike saturated analogues (e.g., 27a), which lack conjugation .

- Benzoate derivatives (e.g., CAS 903895-48-7) exhibit slower coupling kinetics due to steric hindrance from the aromatic ring but greater thermal stability .

Synthetic Flexibility :

- Pyridine-carbamate hybrids (e.g., CAS 1072944-99-0) are tailored for antiplasmodial drug discovery , leveraging boron’s Lewis acidity for target binding .

- Allyloxy-ethoxy derivatives (e.g., ) are optimized for bioconjugation , with hydrophilic chains enhancing aqueous solubility .

Physical Properties: The target compound’s lower molecular weight (226.08 g/mol) compared to phenylpropanoate analogues (332.24 g/mol) improves volatility for gas-phase reactions . Discontinued variants (e.g., CAS 1214900-08-9) highlight supply chain challenges for specialized boronate esters .

Purity and Availability :

- Commercial availability varies: the target compound is sold at 95% purity (Combi-Blocks), while benzoate derivatives reach 98% () .

Preparation Methods

Synthesis of tert-Butyl (2E)-3-(Trifluoromethylsulfonyloxy)prop-2-enoate

The precursor enol triflate is synthesized by treating tert-butyl acrylate with triflic anhydride (Tf<sub>2</sub>O) in the presence of a hindered amine base such as 2,6-lutidine. The reaction proceeds via enolate formation, with the base deprotonating the α-hydrogen to generate a nucleophilic enolate, which subsequently reacts with Tf<sub>2</sub>O to form the triflate.

Key Conditions:

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) at −78°C to 0°C

-

Stoichiometry: 1.1–1.3 equivalents of Tf<sub>2</sub>O relative to acrylate

-

Yield: Typically >85% after purification by silica gel chromatography

Miyaura Borylation Reaction

The enol triflate undergoes borylation with bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>) in the presence of a palladium catalyst. Optimized conditions from recent studies include:

Mechanistic Insights:

The palladium catalyst undergoes oxidative addition with the enol triflate, forming a Pd(II) intermediate. Transmetallation with B<sub>2</sub>pin<sub>2</sub> followed by reductive elimination yields the boronic ester while regenerating the Pd(0) catalyst. The (E)-configuration of the double bond is preserved due to the steric bulk of the tert-butyl group and dppf ligand, which disfavors isomerization.

Optimization of Reaction Parameters

Catalyst and Ligand Screening

Comparative studies show that PdCl<sub>2</sub>(dppf) outperforms other catalysts (e.g., Pd(OAc)<sub>2</sub>, Pd(PPh<sub>3</sub>)<sub>4</sub>) due to its stability at elevated temperatures. The dppf ligand’s electron-rich nature facilitates oxidative addition, while its bite angle (~99°) favors transmetallation.

Solvent Effects

1,4-Dioxane provides optimal results compared to alternatives:

| Solvent | Yield (%) | Reasoning |

|---|---|---|

| Dioxane | 89–90 | High polarity stabilizes intermediates |

| THF | 75–78 | Competitive coordination to Pd |

| Toluene | 65–70 | Poor solubility of KOAc |

Temperature and Atmosphere

Reactions conducted under inert atmosphere (N<sub>2</sub> or Ar) at 80°C achieve 89–90% yield, whereas aerobic conditions or temperatures >100°C lead to Pd black formation and reduced yields (≤50%).

Alternative Synthetic Routes

Direct Esterification of Boronic Acids

While less common, tert-butyl (2E)-3-boronoprop-2-enoate can be esterified with tert-butanol using Dean-Stark conditions. However, this method suffers from low yields (≤45%) due to boronic acid instability under acidic conditions.

Hydroboration of Alkynyl Esters

Hydroboration of tert-butyl propiolate with pinacolborane (HBpin) in the presence of Cu(I) catalysts provides a stereoselective route. However, the (Z)-isomer predominates (Z:E = 7:1), making this method unsuitable for (E)-selective synthesis.

Scalability and Industrial Considerations

Kilogram-scale syntheses (e.g., 10.1 g starting material) follow the same protocol as laboratory methods, with modifications:

Q & A

Q. What synthetic methodologies are commonly employed to prepare tert-butyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate?

The compound is synthesized via palladium-catalyzed borylation or transesterification reactions. For example, General Procedure 11 () involves coupling tert-butyl acrylate derivatives with pinacol borane under inert conditions. Key steps include:

- Use of anhydrous solvents (e.g., THF or dichloromethane) to prevent boronate hydrolysis.

- Purification via silica gel chromatography or recrystallization to isolate the α,β-unsaturated boronate ester.

- Characterization by ¹H/¹³C NMR to confirm stereochemistry (E-configuration) and boron integration via ¹¹B NMR .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Essential techniques include:

- ¹H NMR : To identify vinyl proton coupling patterns (e.g., δ ~6.5–7.5 ppm for trans-alkene protons, J ≈ 15–18 Hz) .

- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the intact dioxaborolane ring .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and 1350–1310 cm⁻¹ (B–O stretching) .

- HRMS : To verify molecular ion mass and isotopic patterns for boron-containing species .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this boronate ester?

Optimization involves:

- Catalyst Screening : Pd(PPh₃)₄ or PdCl₂(dppf) in ratios of 1–5 mol% to balance activity and cost .

- Solvent Selection : Mixed polar/aprotic solvents (e.g., DME/H₂O) enhance solubility and stabilize intermediates.

- Base Choice : K₂CO₃ or Cs₂CO₃ (2–3 equiv.) for efficient transmetallation .

- Temperature Control : 80–100°C for aryl chlorides; lower temperatures (50–60°C) for bromides to minimize ester hydrolysis .

Q. How do steric and electronic factors influence regioselectivity in conjugate additions to the α,β-unsaturated ester?

- Steric Effects : The tert-butyl group directs nucleophiles (e.g., Grignard reagents) to the β-position due to steric hindrance at the α-site .

- Electronic Effects : Electron-withdrawing boronate groups polarize the alkene, favoring Michael additions. Computational studies (e.g., DFT) can model charge distribution to predict reactivity .

Q. What strategies mitigate low yields in large-scale syntheses of this compound?

- Purification : Replace flash chromatography with fractional distillation or crystallization for scalability .

- Catalyst Recycling : Immobilized Pd catalysts reduce metal leaching and costs .

- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and optimize endpoint determination .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for similar boronate esters?

Discrepancies often arise from:

- Purification Methods : Silica gel chromatography (70–80% yields) vs. distillation (lower purity but higher throughput) .

- Substrate Purity : Impurities in starting materials (e.g., tert-butyl acrylate) reduce yields by 10–15%. Pre-purification via distillation is advised .

- Moisture Sensitivity : Trace water hydrolyzes boronate esters; yields drop by 20–30% if reactions are not rigorously anhydrous .

Methodological Guidance

Q. How to assess hydrolytic stability of the boronate ester under physiological conditions?

- Protocol : Incubate the compound in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours.

- Analysis : Calculate half-life (t₁/₂) using first-order kinetics. For tert-butyl derivatives, t₁/₂ typically exceeds 8 hours due to steric protection .

Q. What computational tools predict reactivity in catalytic cycles involving this compound?

- Software : Gaussian or ORCA for DFT studies to model transition states in cross-coupling reactions.

- Parameters : Focus on B–O bond dissociation energies and Pd–boronate interaction energies .

- Validation : Compare computed activation barriers (ΔG‡) with experimental kinetic data .

Structural and Functional Insights

Q. How does the tert-butyl group influence the compound’s reactivity in organometallic reactions?

- Steric Shielding : Protects the boron center from unintended nucleophilic attacks, enhancing stability during storage .

- Electronic Effects : Electron-donating tert-butyl groups slightly increase electron density at the alkene, altering regioselectivity in Diels-Alder reactions .

Q. What are the limitations of using this boronate ester in photoredox catalysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.